molecular formula C18H19N3O2S B2953132 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-49-2

4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2953132
CAS No.: 2097911-49-2
M. Wt: 341.43
InChI Key: NXDSSUYUGCBQHN-UHFFFAOYSA-N
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Description

4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097911-49-2) is a synthetic small molecule with a molecular formula of C 18 H 19 N 3 O 2 S and a molecular weight of 341.4 g/mol . This compound features a complex structure that incorporates a piperazin-2-one core, a pyridin-3-yl substituent, and a benzylsulfanyl acetyl group. This unique architecture, particularly the presence of nitrogen-based heterocycles (piperazine and pyridine), makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery . Compounds with similar piperazine and pyridine motifs are frequently explored in pharmaceutical research for their potential to interact with various biological targets . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or as a candidate for high-throughput screening in the development of novel therapeutic agents. It is supplied with a guaranteed level of purity and consistency. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-benzylsulfanylacetyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17-12-20(9-10-21(17)16-7-4-8-19-11-16)18(23)14-24-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDSSUYUGCBQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine core.

    Attachment of the Benzylsulfanylacetyl Group: The final step involves the acylation of the piperazine nitrogen with a benzylsulfanylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Fluorinated derivatives (e.g., 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one) may exhibit enhanced metabolic stability due to the electron-withdrawing nature of fluorine .
  • Solubility: The ethanol-containing analog () demonstrates improved aqueous solubility, whereas the target compound’s benzylsulfanyl group likely reduces solubility in polar solvents .

Biological Activity

The compound 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic molecule that has garnered attention due to its unique structural features and potential biological activities. The compound combines a piperazine core, a pyridine moiety, and a benzylsulfanyl group, which contribute to its pharmacological properties and make it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C15H18N2OS
  • Molecular Weight: 278.38 g/mol
  • CAS Number: 2097911-49-2

The presence of the benzylsulfanyl group is significant as it enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Initial studies indicate that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

Anticancer Potential

Research involving this compound has also highlighted its potential as an anticancer agent. In vitro assays demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The compound was tested on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), revealing significant reductions in cell viability at varying concentrations (10, 20, and 50 µM) over 24, 48, and 72 hours .

Concentration (µM)MCF7 Cell Viability (%)A549 Cell Viability (%)
106570
204555
503035

The proposed mechanism of action for the anticancer activity of this compound involves its interaction with topoisomerase II, an essential enzyme for DNA replication. Molecular docking studies suggest that the compound binds effectively to the enzyme's active site, inhibiting its function and leading to DNA damage in cancer cells .

Case Studies

Several case studies have been conducted to explore the biological activities of similar piperazine derivatives. For instance, compounds with structural similarities have shown promising results in targeting chemokine receptors, which are crucial in cancer metastasis and inflammation .

In another study focusing on structure-activity relationships (SAR), modifications to the piperazine scaffold were found to enhance binding affinity and selectivity towards specific biological targets, suggesting that further optimization of the benzylsulfanyl-acetyl substituent could yield even more potent derivatives.

Q & A

Q. What are the common synthetic routes for 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Piperazine Functionalization : The piperazine core is acetylated using chloroacetyl chloride or a benzylsulfanyl-acetyl derivative under basic conditions (e.g., triethylamine in anhydrous THF) .

Coupling with Pyridine : The pyridin-3-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) is used to isolate the product.
Optimization involves adjusting reaction temperature (40–60°C for acetylation) and stoichiometry (1.2 equivalents of benzylsulfanylacetyl chloride to piperazine). Yields typically range from 70–85% after purification .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the benzylsulfanyl group (δ 3.8–4.2 ppm for SCH₂), acetyl resonance (δ 2.1–2.3 ppm), and pyridine aromatic protons (δ 8.1–8.9 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the piperazin-2-one ring conformation and confirms the spatial arrangement of substituents. For example, analogous piperazine derivatives show dihedral angles of 15–25° between the pyridine and benzylsulfanyl groups .

Q. What analytical techniques are recommended for assessing purity, and how are method parameters validated?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Detect impurities at 254 nm .
  • Validation : System suitability tests include resolution (>2.0 between adjacent peaks) and tailing factor (<1.5). Limit of detection (LOD) for impurities should be ≤0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). To reconcile

By-Product Analysis : Use LC-MS to identify side products (e.g., over-acetylated piperazine or oxidized benzylsulfanyl derivatives).

Reproducibility Studies : Standardize anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) to minimize hydrolysis or oxidation .
Example: A study reported 85% yield using THF, while another achieved 70% in DMF due to solvent-driven side reactions .

Q. What strategies mitigate the oxidation of the benzylsulfanyl group during storage or experimental workflows?

  • Methodological Answer :
  • Storage : Store under argon at –20°C in amber vials to prevent light-induced degradation.
  • Stabilizers : Add 0.1% w/v ascorbic acid to solutions to inhibit radical-mediated oxidation.
  • Monitoring : Periodic TLC or HPLC checks (every 3 months) assess degradation. Accelerated stability studies (40°C/75% RH for 6 months) predict long-term behavior .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model the electron density of the benzylsulfanyl group, predicting susceptibility to electrophilic attack.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to assess aggregation or solvation effects on reaction pathways.
    Example: The thioether sulfur’s lone pairs show high nucleophilicity, suggesting reactivity with alkyl halides or peroxides .

Q. What advanced techniques characterize the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS.
  • Metabolite Profiling : Use hepatic microsomes to identify CYP450-mediated oxidation products (e.g., sulfoxide derivatives).
  • Thermal Analysis : DSC/TGA reveals melting point (mp) stability; deviations >2°C indicate polymorphic transitions .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar piperazin-2-one derivatives?

  • Methodological Answer : Polymorphism and hydration states cause mp discrepancies. For example:
  • Anhydrous forms of analogous compounds melt at 123–124°C, while monohydrates show mp depression (110–115°C) .
  • XRPD (X-ray powder diffraction) distinguishes crystalline forms. Always report drying protocols (e.g., vacuum drying at 60°C for 12 hours) .

Tables for Key Data

Parameter Typical Value Method Reference
Synthetic Yield70–85%Column chromatography
Melting Point (Anhydrous)123–124°CDSC
HPLC Retention Time8.2 minC18, MeOH/buffer (65:35)
Stability in Serum (t₁/₂)6.5 hoursLC-MS/MS

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